molecular formula C13H19NO3 B3019074 ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate CAS No. 68018-96-2

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate

Cat. No. B3019074
CAS RN: 68018-96-2
M. Wt: 237.299
InChI Key: UDSWVPPKUVBGBT-ZHACJKMWSA-N
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Description

The compound ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is a highly functionalized molecule that is part of a broader class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific compound is characterized by the presence of a cyano group, an ethyl group, and a substituted tetrahydro-4H-pyran ring.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been reported through a smooth reaction involving ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, triphenylphosphine, and dialkyl acetylenedicarboxylates via an intramolecular Wittig reaction. These reactions lead to the formation of spiro-cyclobutene derivatives, which then undergo electrocyclic ring opening to produce electron-deficient 1,3-dienes. These dienes spontaneously cyclize to form 2H-pyran derivatives .

Molecular Structure Analysis

While the exact molecular structure of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is not provided, related compounds have been characterized. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, revealing that it crystallizes in the space group Pbca. The compound exists as the enamine tautomer in the solid state, with specific bond distances measured for the C=C and C–N bonds .

Chemical Reactions Analysis

The title compound, 3-cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one, was isolated as a by-product from a reaction involving ethyl 2-cyano-3,3-bis(methylthio)acrylate and acetophenone. This indicates that compounds within this class can participate in complex reaction pathways, leading to the formation of by-products with distinct structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate are not directly reported. However, the properties of similar compounds can provide insights. For example, the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was studied, showing distinct inhibition of cancer cell proliferation, which suggests potential biological activity and solubility characteristics relevant to pharmaceutical applications . Additionally, the diastereoselective synthesis of related Z-2-(cyanoethoxycarbonyl)methylene-2H-pyran derivatives has been achieved, indicating that stereochemistry plays a significant role in the chemical behavior of these compounds .

properties

IUPAC Name

ethyl (2E)-2-cyano-2-(2-ethyl-2-methyloxan-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-13(3)8-10(6-7-17-13)11(9-14)12(15)16-5-2/h4-8H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSWVPPKUVBGBT-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=C(C#N)C(=O)OCC)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C/C(=C(\C#N)/C(=O)OCC)/CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate

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